molecular formula C19H12N2O4S2 B2471620 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 306322-09-8

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No. B2471620
CAS RN: 306322-09-8
M. Wt: 396.44
InChI Key: FHKMURRRZLRQLF-PFONDFGASA-N
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Description

The compound “3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid” is a complex organic molecule. It seems to be related to the class of compounds known as isatins . Isatins are a type of indole derivative, which are widely distributed in nature and have been found to exhibit a range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with alkyl cyanoacetates . One synthesis method involves the reaction of ethyl glycinate hydrochloride in a boiling mixture of ethanol and dimethylformamide containing triethylamine as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include an indolin-3-ylidene group, a thioxothiazolidin-3-yl group, and a benzoic acid group .


Chemical Reactions Analysis

The compound may undergo a variety of chemical reactions due to the presence of these functional groups. For example, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Antimicrobial Activity

The compound has been utilized in the synthesis of various derivatives that exhibit potent antimicrobial properties. Research indicates that derivatives of this compound show significant antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungal species. The compounds have been evaluated for their effectiveness in inhibiting microbial growth, showcasing potential as promising antimicrobial agents (Dabholkar & Tripathi, 2011), (Basavarajaiah & Mruthyunjayaswamy, 2010).

Anticancer Properties

Several studies have synthesized derivatives of this compound to evaluate their potential as anticancer agents. The studies have shown that these derivatives exhibit significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The compounds are noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells, suggesting their potential as effective anticancer therapies (Abu‐Hashem & Al-Hussain, 2022), (Havrylyuk et al., 2010).

Molecular Docking and Drug Design

The compound and its derivatives have been used in molecular docking studies to understand their interaction with various biological targets. These studies are crucial for drug design and can provide insights into the mechanisms of action of these compounds. The molecular docking results have helped in the identification of binding affinities towards specific enzymes or receptors, paving the way for the development of more potent and selective drugs (Nikalje et al., 2015), (Soni et al., 2015).

Fluorescence Properties and Sensor Development

Research into the fluorescence properties of derivatives of this compound has revealed their potential in sensor development. The compounds exhibit selective fluorescence quenching effects in the presence of certain metal ions, indicating their potential use as fluorescent chemical sensors for the detection of these ions (Rui-j, 2013).

properties

IUPAC Name

3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(19(26)27-15)11-6-4-5-10(9-11)18(24)25/h2-9H,1H3,(H,24,25)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKMURRRZLRQLF-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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